molecular formula C13H9ClO B3037653 (2E)-3-(1-Naphthyl)acryloyl chloride CAS No. 52031-69-3

(2E)-3-(1-Naphthyl)acryloyl chloride

Cat. No.: B3037653
CAS No.: 52031-69-3
M. Wt: 216.66 g/mol
InChI Key: OPIGLBSXOOGSLX-CMDGGOBGSA-N
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Description

(2E)-3-(1-Naphthyl)acryloyl chloride is an organic compound with the molecular formula C13H9ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acryloyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-Naphthyl)acryloyl chloride typically involves the reaction of 1-naphthylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-naphthylacetic acid in anhydrous dichloromethane (DCM).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Remove the solvent under reduced pressure to obtain this compound as a crude product.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-Naphthyl)acryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with nucleophiles and electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can catalyze certain reactions.

    Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Amides: Reaction with amines.

    Esters: Reaction with alcohols.

    Thioesters: Reaction with thiols.

Scientific Research Applications

(2E)-3-(1-Naphthyl)acryloyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(1-Naphthyl)acryloyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its chemical reactivity and ability to form covalent bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetyl chloride: Similar structure but lacks the acryloyl group.

    2-(2-Naphthyl)acetyl chloride: Another naphthalene derivative with different substitution patterns.

    Naphthoyl chloride: Contains a naphthalene ring but with different functional groups.

Uniqueness

(2E)-3-(1-Naphthyl)acryloyl chloride is unique due to the presence of both the naphthalene ring and the acryloyl chloride group

Properties

IUPAC Name

(E)-3-naphthalen-1-ylprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIGLBSXOOGSLX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(1-Naphthyl)acryloyl chloride
Reactant of Route 2
(2E)-3-(1-Naphthyl)acryloyl chloride
Reactant of Route 3
Reactant of Route 3
(2E)-3-(1-Naphthyl)acryloyl chloride

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